Diethylamino-phenyl-acetic acid

Description

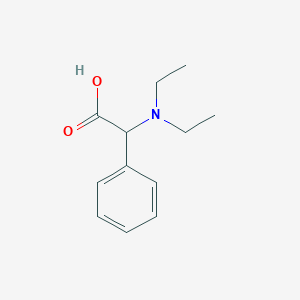

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCSUKWYYWJTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Diethylamino Phenyl Acetic Acid

Direct Synthesis Pathways for Diethylamino-phenyl-acetic Acid

The synthesis of this compound can be achieved through several strategic pathways. A common method involves a two-step process. The first step is the formation of the diethylamino group by reacting an appropriate phenyl derivative with diethylamine (B46881). smolecule.com Following this, the acetic acid moiety is introduced, often by treating the intermediate with reagents like acetic anhydride. smolecule.com The final product is then typically purified using techniques such as recrystallization or chromatography. smolecule.com

An alternative route proceeds through the formation and subsequent hydrolysis of an amide intermediate. This synthetic approach involves:

Reaction of phenylacetic acid with a chlorinating agent such as thionyl chloride to produce phenylacetyl chloride.

Reaction of the resulting phenylacetyl chloride with diethylamine to form the corresponding N,N-diethyl-2-phenylacetamide.

Acidic hydrolysis of the amide to yield the final this compound product, often isolated as its hydrochloride salt to improve solubility.

A biosynthetic pathway has also been explored in engineered Escherichia coli. This de novo pathway combines a synthetic para-amino-L-phenylalanine pathway with the fungal Ehrlich pathway, starting from glucose to produce para-amino-phenylacetic acid (4-APA), a closely related compound. frontiersin.org

Synthesis of this compound Derivatives and Analogues

The trifunctional nature of this compound allows for selective modifications at the carboxylic acid, the phenyl ring, or the diethylamino group, leading to a diverse range of derivatives.

The carboxylic acid group is a primary site for derivatization, most commonly through esterification. smolecule.com This reaction involves treating the this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or a base like pyridine. ontosight.ai This process converts the carboxylic acid into an ester, a functional group found in numerous pharmacologically active molecules. ontosight.aiontosight.ai The choice of alcohol determines the nature of the resulting ester, allowing for fine-tuning of the molecule's properties.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Ethanol, H₂SO₄ | Ethyl 2-(4-(diethylamino)phenyl)acetate |

| This compound | Methanol, H₂SO₄ | Methyl 2-(4-(diethylamino)phenyl)acetate |

The aromatic phenyl ring offers another platform for structural modification. Modern synthetic methods enable the direct functionalization of C-H bonds, which is particularly useful for late-stage modification of complex molecules. acs.org

One powerful technique is the palladium-catalyzed ortho-C–H olefination of phenylacetic acids. orgsyn.orgnih.gov This reaction, often accelerated by mono-N-protected amino acid (MPAA) ligands, allows for the introduction of olefin groups at the position adjacent (ortho) to the acetic acid side chain. nih.gov This method is tolerant of various functional groups on the phenyl ring. nih.gov

Electrophilic aromatic substitution is another key strategy. For instance, sydnone (B8496669) derivatives of diethylaminobenzene can undergo electrophilic substitution at the C-4 position of the sydnone ring. researchgate.netacgpubs.org A related reaction involves treating N-(4-diethylaminophenyl) sydnone with chlorosulfonic acid, which introduces a sulfonyl chloride group onto the phenyl ring, a versatile handle for further derivatization. acgpubs.org

Table 2: Phenyl Ring Functionalization Methods

| Reaction Type | Reagents | Functional Group Added |

|---|---|---|

| Ortho-C–H Olefination | Olefin, Pd(II) catalyst, MPAA ligand | Alkene |

The diethylamino group significantly influences the molecule's properties, imparting basicity and serving as a reactive site. ontosight.ai This tertiary amine can be protonated by acids to form ammonium (B1175870) salts, which often exhibit increased water solubility. acs.org

The nitrogen atom of the diethylamino group can also participate in nucleophilic substitution reactions under specific conditions. smolecule.com Furthermore, the entire diethylamino moiety can be incorporated into a larger molecular structure during synthesis. For example, complex fluorine-substituted phenyl acetate (B1210297) derivatives have been synthesized by reacting a precursor with 2-chloro-N,N-diethylacetamide, effectively attaching a diethylamino-containing fragment to the core structure. nih.gov In some catalytic cycles involving palladium, tertiary amines can undergo C-N bond cleavage, allowing the diethylamino group to be transferred in amidation reactions. beilstein-journals.org

Since the alpha-carbon (the carbon atom bearing the carboxylic acid and phenyl group) is a potential stereocenter, the synthesis of single enantiomers of this compound is of significant interest. Stereoselective synthesis aims to produce a specific three-dimensional isomer, which is crucial in pharmacology where different enantiomers can have distinct biological activities.

A prominent method for the stereoselective synthesis of α-amino acids is the Strecker reaction. nih.gov The diastereoselective Strecker synthesis involves reacting a ketone precursor with a chiral amine (a chiral auxiliary) and a cyanide source. The presence of the chiral amine directs the addition of the cyanide to one face of the intermediate imine, leading to an excess of one diastereomer of the resulting α-amino nitrile. Subsequent hydrolysis of the nitrile group and removal of the chiral auxiliary affords the desired enantiomerically enriched α-amino acid. nih.gov

Enzyme-mediated processes also offer a powerful route to chiral compounds. mdpi-res.com Biocatalytic methods, such as the kinetic resolution of racemic esters using lipases, can selectively hydrolyze one enantiomer, allowing for the separation of the two. acs.org

Table 3: General Steps in Stereoselective Strecker Synthesis

| Step | Description |

|---|---|

| 1. Imine Formation | A ketone precursor is reacted with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine. |

| 2. Cyanide Addition | A cyanide source (e.g., NaCN) is added to the imine, with the chiral auxiliary directing the stereochemistry of the addition. |

| 3. Hydrolysis | The resulting α-amino nitrile is hydrolyzed, typically under acidic conditions (e.g., 6 M HCl), to convert the nitrile group into a carboxylic acid. |

Role of this compound as a Precursor in Complex Organic Synthesis

This compound and its simple derivatives serve as valuable building blocks for constructing more elaborate molecular architectures. smolecule.com Its structural motifs are found in various classes of compounds, including those with potential biological activity.

One major application is in the synthesis of chalcones. Chalcones are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. A diethylamino-phenyl moiety can be incorporated as one of these rings. For example, (E)-3-(4-(diethylamino)phenyl) containing chalcones have been synthesized via an aldol (B89426) condensation reaction. brieflands.com Similarly, 7-(diethylamino)quinolone chalcones are prepared through a Claisen-Schmidt reaction, where a diethylamino-containing aldehyde or ketone is a key starting material. acs.org

The compound also acts as a precursor for complex heterocyclic systems. Researchers have synthesized novel sydnone derivatives starting from N-(4-diethylaminophenyl) glycine, a closely related precursor. researchgate.netacgpubs.org The synthesis involves the dehydration of an N-nitroso-α-amino acid to form the mesoionic sydnone ring, a structure of interest in medicinal chemistry. researchgate.net

Table 4: this compound as a Synthetic Precursor

| Target Molecule Class | Key Reaction Type | Starting Material Example |

|---|---|---|

| Chalcones | Aldol Condensation / Claisen-Schmidt | p-Diethylaminobenzaldehyde |

| Sydnones | Dehydration of N-nitroso-α-amino acid | N-(4-diethylaminophenyl) glycine |

Building Block in Pharmaceutical and Material Science Intermediates

2-(4-(Diethylamino)phenyl)acetic acid serves as a crucial precursor in the development of more complex molecules with specific functional properties. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable intermediate in several industrial and research applications.

In Pharmaceutical Synthesis:

Table 1: Applications of Phenylacetic Acid Derivatives in Chemical Synthesis

| Application Area | Specific Use Case |

| Organic Chemistry | Intermediate for synthesizing heterocyclic compounds. |

| Medicinal Chemistry | Precursor for potential anti-inflammatory and analgesic agents. |

| Material Science | Utilized in creating functionalized surfaces for biomaterials. smolecule.com |

In Material Science:

In the field of material science, 2-(4-(Diethylamino)phenyl)acetic acid and its derivatives are explored for the creation of functionalized surfaces. smolecule.com The presence of both a chargeable group (carboxylic acid) and a hydrophobic moiety (the substituted phenyl ring) allows for the development of amphiphilic surfaces. These surfaces can be designed to have varying electrical charges across their area, which may influence properties like cell adhesion and behavior, making them relevant for biomaterials and tissue engineering research. smolecule.com

Incorporation into Heterocyclic Systems

The reactivity of 2-(4-(Diethylamino)phenyl)acetic acid allows for its incorporation into a variety of heterocyclic scaffolds. These heterocyclic compounds are of significant interest due to their wide range of biological activities.

Sydnones:

The diethylamino-phenyl moiety can be integrated into the sydnone ring system, a class of mesoionic compounds known for various biological properties. jbclinpharm.org A notable synthesis involves creating novel 3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl)sydnones. acgpubs.orgresearchgate.net The synthesis starts with N-(4-diethylaminophenyl) sydnone, which is then reacted with chlorosulfonic acid to produce the corresponding sulfonyl chloride. This intermediate is subsequently condensed with various amines to yield the final sulfonamide derivatives. acgpubs.org

Table 2: Synthesis of 3-[4-(diethylamino)phenyl]-4-(substituted-1-yl sulfonyl) sydnone Derivatives

| Reactant 1 | Reactant 2 | Product |

| N-(4-diethylaminophenyl) sydnone sulphonyl chloride | Various secondary amines (e.g., piperazine, morpholine) | 3-[4-(diethylamino)phenyl]-4-(substituted-1-yl sulfonyl) sydnone |

Source: Asundaria et.al., 2010 acgpubs.org

Coumarins:

Coumarins are a large class of benzopyrone derivatives. 3-Aryl coumarins can be synthesized efficiently through the reaction of substituted 2-hydroxy benzaldehydes with phenylacetic acid derivatives. organic-chemistry.orgnih.gov In this context, 2-(4-(diethylamino)phenyl)acetic acid can be reacted with various salicylaldehydes in the presence of a condensing agent like cyanuric chloride and a base such as N-methylmorpholine to produce 3-(4-(diethylamino)phenyl)coumarins. organic-chemistry.org Another route involves the Knoevenagel condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with compounds like diethyl malonate, followed by further reactions to build the coumarin (B35378) core. scispace.comresearchgate.net

Thiazolidinones:

Thiazolidinone rings are important pharmacophores. A common synthetic route involves the cycloaddition reaction of a Schiff base with a mercaptoacetic acid derivative. ajpamc.comjmchemsci.com To incorporate the diethylamino-phenyl group, 4-(diethylamino)benzaldehyde (B91989) is first condensed with a primary amine to form a Schiff base (imine). This intermediate then reacts with thioglycolic acid (mercaptoacetic acid) via cyclization to yield the 2-(4-(diethylamino)phenyl)-thiazolidin-4-one derivative. ajpamc.comjmchemsci.com

Pyrrolidones:

Pyrrolidone (specifically 2-pyrrolidinone) derivatives can be synthesized with the diethylamino-phenyl moiety. One synthetic approach involves reacting 4-phenylpyrrolidone-2 with ethyl bromoacetate (B1195939) to form ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate. researchgate.net Subsequent hydrolysis yields the corresponding carboxylic acid, which can then be coupled with various amines. researchgate.net To introduce the diethylamino group at the 4-position of the phenyl ring, a starting material like 1-(4-(diethylamino)phenyl)-4-aminobutane-1-one would be required for the initial cyclization into the pyrrolidone ring.

Pyrimidines:

The pyrimidine (B1678525) core can be constructed using the diethylamino-phenyl group as a key substituent. One method involves the reaction of chalcones with urea (B33335), thiourea, or guanidine. derpharmachemica.com A chalcone (B49325) bearing the diethylamino-phenyl group, such as 3-(4-(diethylamino)phenyl)-1-phenyl-2-propen-1-one, can be synthesized via Claisen-Schmidt condensation. This chalcone is then refluxed with urea in the presence of a base like sodium hydroxide (B78521) to yield a 4-(4-(diethylamino)phenyl)-6-phenyl-pyrimidin-2-ol. derpharmachemica.com Alternatively, enamines can be cyclized with ammonium acetate in acetic acid to form pyrimidine derivatives. jocpr.com

Chalcones:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for synthesizing various flavonoids and heterocyclic compounds. acs.orgchemrevlett.com They are typically prepared via the Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde in the presence of an acid or base catalyst. chemrevlett.comrasayanjournal.co.in To synthesize a chalcone containing the diethylamino-phenyl group, 4-(diethylamino)benzaldehyde can be condensed with a substituted acetophenone (B1666503). For example, reacting 4-(diethylamino)benzaldehyde with acetophenone in the presence of sodium hydroxide yields (2E)-1-phenyl-3-[4-(diethylamino)phenyl]prop-2-en-1-one. brieflands.com

Advanced Analytical Characterization and Spectroscopic Investigations of Diethylamino Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise structure of Diethylamino-phenyl-acetic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The single proton on the alpha-carbon (the carbon adjacent to both the phenyl ring and the carboxyl group), known as the methine proton, would likely resonate as a singlet around δ 5.0 ppm, as seen in structurally similar compounds like 2,2-diphenylacetic acid. rsc.org The diethylamino group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅-) |

| ~ 5.0 | Singlet | 1H | Methine proton (-CH(Ph)-) |

| ~ 2.5 - 2.7 | Quartet | 4H | Methylene protons (-N(CH₂CH₃)₂) |

| ~ 1.0 - 1.2 | Triplet | 6H | Methyl protons (-N(CH₂CH₃)₂) |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

Note: The chemical shift of the carboxylic acid proton can be broad and its position is highly dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a separate signal. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, typically above δ 170 ppm. For instance, in related phenylacetic acid derivatives, this peak appears around δ 177-179 ppm. rsc.org The carbons of the phenyl ring would generate signals in the aromatic region, approximately δ 125-140 ppm. The alpha-carbon (methine) is expected around δ 55-60 ppm, while the carbons of the diethylamino group will appear in the aliphatic region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| > 170 | Carbonyl carbon (-COOH) |

| ~ 125 - 140 | Phenyl group carbons (C₆H₅-) |

| ~ 55 - 60 | Methine carbon (-CH(Ph)-) |

| ~ 40 - 50 | Methylene carbons (-N(CH₂CH₃)₂) |

| ~ 10 - 15 | Methyl carbons (-N(CH₂CH₃)₂) |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show several characteristic absorption bands confirming its structure. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. nist.gov The C=O (carbonyl) stretching vibration of the carboxylic acid will result in a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl groups would appear just below 3000 cm⁻¹. The C-N stretching of the diethylamino group would be visible in the 1000-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Ethyl) |

| 1700 - 1725 | C=O Stretch (strong) | Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Amine |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal method for identifying individual components in a mixture. mdpi.com For this compound, GC-MS analysis would first vaporize and separate the compound before it enters the mass spectrometer.

In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. A key fragmentation pathway for many amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. researchgate.net For this compound, a characteristic fragment would likely be the iminium ion [CH(Ph)N(CH₂CH₃)₂]⁺ resulting from the loss of the carboxyl group (-COOH). Other fragmentations could involve the loss of ethyl groups from the nitrogen atom. The analysis of these fragmentation patterns is a cornerstone in confirming the molecule's identity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-PDA-MS, LC-Q-TOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configurations represent powerful analytical tools for the definitive identification and structural characterization of this compound. This hyphenated technique leverages the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. ddtjournal.comlcms.cz

LC-MS/MS: In this configuration, a triple quadrupole mass spectrometer is commonly employed. The process involves the separation of the analyte from the sample matrix via an LC column, followed by ionization, typically using Electrospray Ionization (ESI). The first quadrupole selects the precursor ion of this compound (the [M+H]⁺ ion). This ion is then fragmented in the collision cell, and the resulting product ions are analyzed by the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity, making it suitable for quantification in complex matrices. nih.govnih.gov The fragmentation pattern is unique to the molecule's structure, confirming its identity.

LC-PDA-MS: The integration of a Photodiode Array (PDA) detector with an LC-MS system provides an additional layer of analytical data. As the analyte elutes from the LC column, the PDA detector records its ultraviolet-visible (UV-Vis) spectrum, which is characteristic of the chromophores present in the molecule, such as the phenyl group in this compound. Simultaneously, the mass spectrometer provides mass data, and this combination of orthogonal information (retention time, UV spectrum, and mass spectrum) significantly increases the confidence in peak identification. nih.gov

LC-Q-TOF-MS: Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry offers high-resolution mass analysis (HRMS). nih.gov This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the determination of the elemental composition of this compound and its metabolites or impurities. nih.govmdpi.com The Q-TOF instrument combines the stability of a quadrupole analyzer with the high mass resolution and accuracy of a time-of-flight analyzer, allowing for both targeted and untargeted screening of compounds. nih.gov

A typical LC-MS method for the analysis of a compound like this compound would involve a reversed-phase column and a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 or Phenyl Column (e.g., 2.1 mm x 100 mm, 1.8 µm) | nih.govmdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govmdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.govmdpi.com |

| Flow Rate | 0.3 - 0.6 mL/min | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ddtjournal.commdpi.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | nih.govnih.gov |

| MRM Transition (Hypothetical) | Quantifier and Qualifier ions derived from the parent mass | nih.gov |

Chromatographic Techniques for Purity Assessment and Mixture Analysisnih.govsmolecule.com

Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures. These methods separate the target compound from starting materials, by-products, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC)nih.gova2bchem.com

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. The most common mode used for this purpose is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. sigmaaldrich.com For acidic compounds like this compound, the pH of the mobile phase is often controlled using buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) to ensure the compound is in a consistent ionization state, leading to sharp, symmetrical peaks. mdpi.comsigmaaldrich.com

Detection is commonly performed using a UV detector set at a wavelength where the phenyl ring exhibits strong absorbance, such as 215 nm. sigmaaldrich.com The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This method is crucial for quality control in both synthesis and formulation processes, ensuring the compound meets required purity specifications. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | Isocratic mixture of aqueous buffer (e.g., 20 mM phosphoric acid) and acetonitrile | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detector | UV at 215 nm | sigmaaldrich.com |

| Column Temperature | 35 °C | sigmaaldrich.com |

| Injection Volume | 5 µL | sigmaaldrich.com |

Elemental Analysisbenchchem.com

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen) in a pure sample of this compound. The experimentally determined values are then compared to the theoretically calculated percentages derived from the compound's molecular formula (C₁₂H₁₇NO₂). smolecule.comresearchgate.net

This comparison serves as a crucial check of the compound's purity and elemental composition. A close correlation between the found and calculated values provides strong evidence for the correct empirical and molecular formula, thereby confirming the identity of the synthesized compound. researchgate.net Any significant deviation may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

| Element | Molecular Formula | Molecular Weight (g/mol) | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|---|---|

| Carbon (C) | C₁₂H₁₇NO₂ | 207.27 | 69.54 | 69.51 |

| Hydrogen (H) | 8.27 | 8.31 | ||

| Nitrogen (N) | 6.76 | 6.72 | ||

| Oxygen (O) | 15.43 | 15.46 |

Computational Chemistry and Theoretical Studies of Diethylamino Phenyl Acetic Acid

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Diethylamino-phenyl-acetic acid. acs.org DFT methods are widely used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data for complex organic molecules. nih.govresearchgate.net These calculations can be performed at various levels of theory, such as B3LYP with basis sets like 6-31G(d) or 6-311++G(2d, 2p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net The choice of method and basis set allows for the detailed investigation of geometric parameters, vibrational frequencies, and electronic characteristics. mdpi.comresearchgate.net

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller gap generally indicates higher reactivity and easier electronic excitation. researchgate.net

For molecules containing a diethylamino-phenyl group, this moiety typically acts as an electron-donating group, which tends to raise the energy of the HOMO. mdpi.comresearchgate.net The phenylacetic acid portion, conversely, can act as an electron-accepting region. This donor-acceptor architecture influences the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com

In related donor-π-acceptor systems, the HOMO is often localized on the electron-donating part (like the diethylamino-phenyl group), while the LUMO is centered on the electron-acceptor moiety. researchgate.netbeilstein-journals.org DFT calculations are essential for visualizing these orbitals and quantifying their energy levels. researchgate.net For instance, studies on similar molecules have shown that the introduction of electron-donating groups decreases the HOMO-LUMO gap, enhancing reactivity. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Schiff Base Compound Data adapted from a DFT/B3LYP study on a molecule containing a diethylamino group. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -5.32 |

| ELUMO | -1.76 |

| Energy Gap (Eg) | 3.56 |

The flexibility of this compound, particularly around the rotatable single bonds connecting the diethylamino group, the phenyl ring, and the acetic acid moiety, results in a complex conformational landscape. Computational methods can map this landscape by calculating the potential energy surface as a function of key torsion angles. researchgate.netnih.gov This analysis helps identify the most stable, low-energy conformers. nih.gov

Intramolecular interactions play a crucial role in stabilizing specific conformations. These can include hydrogen bonds, if applicable, and more subtle interactions like n→π* interactions. An n→π* interaction involves the donation of electron density from a non-bonding orbital (n), such as the lone pair on the nitrogen of the diethylamino group, to an antibonding π* orbital of the phenyl ring. The conformational preference of related N,N-diaryl amides has been shown to be influenced by electronic repulsion and the tendency for certain groups to remain coplanar with the amide bond. acs.org In some agonist molecules, the conformation allows functional groups to remain free to interact with binding site residues, whereas in antagonists, intramolecular hydrogen bonds can lead to a more bent and rigid conformation. nih.gov

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.gov By calculating harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.net These calculated frequencies often show good correlation with experimental FT-IR spectra, aiding in the assignment of vibrational modes. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Computational studies on related organic acids have demonstrated that these calculations can validate experimental NMR data and help understand how factors like hydrogen bonding influence chemical shifts. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions within a simulated environment, such as in solution or complexed with a protein. plos.org An MD simulation for a molecule like this compound would typically be run for hundreds of nanoseconds to observe its structural dynamics. nih.gov These simulations can reveal how the molecule explores its conformational space and the stability of specific ligand-protein complexes. plos.orgnih.gov Analysis of MD trajectories can include calculating the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure the compactness of a complex. plos.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. brieflands.combohrium.com This method is crucial for understanding the potential biological activity of this compound by identifying its binding mode and affinity within a protein's active site. nih.govrsc.org Docking studies on related compounds have shown that the diethylamino-phenyl moiety can engage in significant hydrophobic and hydrogen bonding interactions with protein residues. bohrium.com For example, in studies of chalcone (B49325) derivatives, a diethylamino-phenyl group contributed to high binding affinity with target proteins. nih.gov The binding energy, often expressed as a docking score in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding. nih.govrsc.org

Table 2: Example Docking Scores for Related Compounds Against Various Protein Targets Data adapted from studies on compounds containing similar functional groups.

| Compound Type | Protein Target | Docking Score (kcal/mol) | Reference |

| Chalcone Derivative | Acetylcholinesterase | - | brieflands.com |

| Thiazolidinone Derivative | Protein (PDB: 2A4L) | -9.35 | nih.gov |

| Spiroacridine Derivative | LD-Carboxypeptidase | -10.5 | rsc.org |

In Silico Modeling of Reactivity and Reaction Mechanisms

Computational modeling can elucidate the reactivity of this compound and the mechanisms of reactions it may undergo. DFT calculations are used to map the potential energy surfaces of reaction pathways, identifying transition states and calculating activation barriers. acs.org For example, the synthesis of related quinazoline (B50416) derivatives has been supported by in silico modeling to understand the reaction process. nih.gov The reactivity of the carboxylic acid group, such as in esterification or amidation reactions, or the nucleophilicity of the diethylamino group can be investigated. nih.gov Studies on the catalysis of acetylation by 4-(dimethylamino)pyridine (DMAP) show how DFT can model the entire catalytic cycle, from nucleophilic attack to the formation of intermediates and final products. acs.org Such models provide a step-by-step understanding of the reaction energetics and mechanism.

Biological Activities and Molecular Mechanisms in Vitro and Theoretical Investigations of Diethylamino Phenyl Acetic Acid and Its Analogues

Enzyme Target Modulation and Inhibition Kinetics (e.g., Cholinesterase Inhibition, COX Inhibition)

The interaction of Diethylamino-phenyl-acetic acid and its analogues with enzymatic systems is a key area of research, particularly concerning their anti-inflammatory and neuro-modulatory potential.

Cyclooxygenase (COX) Inhibition: Derivatives of phenylacetic acid are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The fenamic acid class of inhibitors, which share structural similarities with phenylacetic acid derivatives like diclofenac, bind within the cyclooxygenase active site of COX-2. nih.gov Structural studies show that the carboxylate moieties of these inhibitors interact with key amino acid residues, such as Tyr-385 and Ser-530, at the apex of the active site. nih.gov Some derivatives have shown anti-inflammatory effects comparable to established COX inhibitors. For instance, indole (B1671886) derivatives, which can be considered structural analogues, have been screened for anti-inflammatory activity, with some compounds showing up to 63.69% inhibition in carrageenan-induced paw edema assays, compared to the 76.89% inhibition by the reference drug indomethacin. mdpi.com

Cholinesterase (ChE) Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.govrsc.org Analogues containing a dimethylamino-phenyl group have demonstrated significant potential as cholinesterase inhibitors. A series of 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarins were found to be effective AChE inhibitors with potencies in the nanomolar range. nih.govresearchgate.net

The compound 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) emerged as a particularly potent and selective AChE inhibitor, with an IC50 value of 20 nM and a selectivity ratio (IC50 BuChE/AChE) of 354. nih.govresearchgate.net This profile is comparable to the reference drug donepezil. nih.govresearchgate.net Kinetic analysis revealed a mixed-type inhibition mechanism for this series of compounds. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicated that introducing aromatic substituents at the 3-position of the coumarin (B35378) ring and using shorter methylene (B1212753) linkers in the 7-aminoalcoxy chain led to more potent and selective AChE inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 (nM) | Selectivity (IC50 BuChE/AChE) | Inhibition Type |

| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) | AChE | 20 | 354 | Mixed |

| Donepezil (Reference) | AChE | 6-7 | 365-365 | N/A |

Data sourced from studies on coumarin analogues. nih.govresearchgate.net

Antioxidant and Radical Scavenging Properties

Several analogues of this compound, particularly those incorporating a dimethylamino-phenyl group, exhibit significant antioxidant and radical scavenging capabilities.

Flavonol derivatives bearing a phenyl-N,N-dimethylamino group have shown promising antioxidant potency in various assays, including oxygen radical absorption capacity (ORAC), ferric reducing antioxidant power (FRAP), and scavenging of ABTS and DPPH radicals. mdpi.com Specifically, compounds 6a, 6c, and 6e from one study demonstrated notable antioxidant effects without cytotoxicity on H9c2 cardiomyoblast cells. mdpi.com The involvement of the phenyl-N,N-dimethylamino group in this activity was confirmed, with compound 6c being identified as a promising model for further development. mdpi.com

Similarly, coumarin derivatives with a dimethylamino-phenyl moiety have been evaluated for their antioxidant properties. nih.gov The compound 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) and its analogues (6b, 6c) were active in the Ferric Ion Reducing Method (FRAP), with the antioxidant effect likely originating from the dimethylamino-phenyl group. nih.gov Other studies on cinnamic acid derivatives also highlight the antioxidant potential of compounds containing the 4-(dimethylamino)phenyl group, showing strong scavenging of hydroxyl radicals and inhibition of lipid peroxidation. mdpi.com

| Compound Class | Assay | Result |

| Flavonol derivatives (with phenyl-N,N-dimethylamino group) | ORAC, FRAP, ABTS, DPPH | Promising antioxidant potency |

| 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarins | FRAP | Active (Values from 2.42 to 7.49 mmol Q/mol) nih.gov |

| Cinnamic acid derivatives (with 4-(dimethylamino)phenyl group) | Hydroxyl Radical Scavenging | Strong activity (72–100% at 100 µM) mdpi.com |

| Cinnamic acid derivatives (with 4-(dimethylamino)phenyl group) | Lipid Peroxidation Inhibition (AAPH) | Remarkable inhibition (87–100% at 100 µM) mdpi.com |

This table summarizes findings on the antioxidant properties of various analogues. nih.govmdpi.commdpi.com

Investigation of Cellular Processes (e.g., Cell Colony Formation, Migration, Spheroid Growth, Pro-apoptotic Effects)

The influence of these compounds extends to fundamental cellular processes, with significant implications for cancer research. A study focused on 4-(Dimethylamino)phenyl-5-oxopyrrolidine derivatives investigated their effects on breast (MCF-7) and pancreatic (PANC-1) cancer cells. mdpi.com

These compounds were found to inhibit cell colony formation, a measure of a single cell's ability to proliferate into a colony. mdpi.comnih.gov They also demonstrated an ability to impede the migration of cancer cells and inhibit the growth of tumor spheroids, which are three-dimensional cell aggregates that mimic in vivo micro-tumors. mdpi.com These findings suggest that the 4-(dimethylamino)phenyl moiety, when incorporated into specific molecular scaffolds, can confer potent anti-cancer properties by disrupting key processes involved in tumor progression and metastasis. mdpi.com The human tumor colony-forming assay is a recognized method for screening new antitumor drugs and assessing their potential to inhibit cancer cell proliferation. nih.gov

Metabolic Transformations and Fate in Biological Systems (e.g., Glucosyltransferase Activity, Half-life Determination)

Understanding the metabolic fate of these compounds is crucial for evaluating their biological activity and duration of action. Research into Phenylacetic acid (PAA), the parent acid, provides significant insights into these processes.

PAA, like the more studied auxin IAA, undergoes metabolic conjugation, which is a primary mechanism for regulating its active levels. biorxiv.org Recent studies have identified several previously unknown endogenous PAA metabolites in plants, including conjugates with amino acids such as leucine (B10760876) (PAA-Leu), phenylalanine (PAA-Phe), and valine (PAA-Val). biorxiv.org

Furthermore, PAA can be conjugated to glucose to form phenylacetyl-glucose (PAA-glc). biorxiv.org This transformation is catalyzed by UDP-dependent glycosyltransferases (UGTs). Enzyme assays have shown that specific glucosyltransferases can act on PAA, although their activity towards PAA may be only a fraction (e.g., about 5%) of their activity towards IAA. biorxiv.orgnih.gov The formation of PAA-glc has been confirmed in planta, with levels increasing significantly after treatment with exogenous PAA. biorxiv.org These shared metabolic pathways with IAA suggest a complex regulatory network that maintains auxin homeostasis in biological systems. biorxiv.orgfrontiersin.org In human studies, PAA has been shown to exhibit nonlinear pharmacokinetics, with exposure increasing more than proportionally with the dose. d-nb.info

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.

For Cholinesterase Inhibition: In the 3-substituted-7-aminoalcoxy-coumarin series, SAR analysis revealed that the introduction of a 4-dimethylamine-phenyl group at position 3 led to compounds with better potencies for inhibiting both AChE and BuChE compared to unsubstituted phenyl groups. nih.govresearchgate.net The length of the alkoxy linker at position 7 was also critical; compounds with shorter linkers (e.g., ethoxy) were more potent and selective for AChE. nih.govresearchgate.net

For COX Inhibition: For indole derivatives acting as anti-inflammatory agents, the carboxyl group is considered essential for activity. neu.edu.tr Substitution at position 5 of the indole ring with groups like dimethylamino can improve activity. neu.edu.tr Furthermore, for the phenyl acetic acid class of inhibitors, the orientation and substitution on the phenyl ring are critical for effective binding within the COX active site. nih.gov

For Receptor Binding: In the case of 2-dimethylamino-phenyl-tetrahydronaphthalene derivatives targeting the histamine (B1213489) H1 receptor, the position of the phenyl ring (position 5 vs. 6) and its substitution pattern dramatically influenced binding affinity. researchgate.net Meta-substitution on the phenyl ring of 6-APT analogues increased H1 affinity up to 100-fold, whereas similar substitutions on 5-APTs had little effect, highlighting a strict structural requirement for optimal receptor interaction. researchgate.net

Role in Plant Physiology and Auxin Signaling Pathways (Contextual for Phenylacetic Acid)

Phenylacetic acid (PAA) is a widespread natural auxin in plants, often found at concentrations significantly higher than the canonical auxin, Indole-3-acetic acid (IAA). nih.govresearchgate.net Despite its discovery decades ago, its precise physiological roles are still being elucidated. oup.com

PAA plays a crucial role in plant growth and development, including the promotion of lateral root formation. nih.govnih.gov It functions through the same TIR1/AFB signaling pathway as IAA, inducing the degradation of Aux/IAA transcriptional repressors to modulate gene expression. nih.govnih.gov However, PAA generally exhibits lower biological activity than IAA in most standard auxin assays. nih.govbiorxiv.org

A key difference between PAA and IAA lies in their transport characteristics. Unlike IAA, PAA does not undergo polar auxin transport, meaning it is not actively moved in a directional manner through plant tissues. nih.gov This suggests that PAA may act more locally as a signaling molecule. nih.govoup.com The biosynthesis and metabolism of PAA appear to share components with IAA pathways, indicating a coordinated regulation of these two important natural auxins. biorxiv.orgoup.com

Applications and Potential in Advanced Chemical and Biological Research

Role as Chemical Probes and Research Tools in Biology and Chemistry

Diethylamino-phenyl-acetic acid and its derivatives are gaining traction as versatile chemical probes and research tools. Their unique structure, featuring both a diethylamino group and a phenylacetic acid moiety, allows for a range of applications in exploring biological systems and chemical reactions.

One key area of interest is their potential as fluorescent probes. For instance, the fluorophore 2-(4-(diethylamino)phenyl)-3-hydroxychromone (dEAF) exhibits intense absorption in the visible range and significant Stokes shifts in various organic solvents. nih.gov However, its fluorescence is strongly quenched in water, a characteristic that researchers have ingeniously exploited. By shielding the dye from the aqueous environment, its emission can be turned on, making it a "fluorogenic" probe. nih.gov This property is particularly valuable for developing high-performance DNA hybridization probes, as the fluorescence signal increases substantially upon binding to the target DNA, leading to a high signal-to-noise ratio. nih.gov

Furthermore, the structural features of this compound derivatives make them suitable for photoaffinity labeling, a powerful technique for identifying cellular targets of bioactive molecules. researchgate.net By incorporating a photoreactive group, such as a diazirine, into the molecule, researchers can create probes that covalently bind to their target proteins upon irradiation with light. researchgate.net This allows for the "tag-free" identification of binding partners, overcoming some limitations of traditional methods. researchgate.net

Applications in Organic Synthesis as Reaction Reagents or Ligands

The chemical reactivity of this compound and its analogs makes them valuable reagents and ligands in organic synthesis. The presence of both an amine and a carboxylic acid group allows for a variety of chemical transformations. smolecule.com

The carboxylic acid functional group can readily undergo esterification and amide formation, enabling the synthesis of a wide array of derivatives. smolecule.com Conversely, the diethylamino group can participate in nucleophilic substitution reactions. smolecule.com This dual reactivity makes it a versatile building block for constructing more complex molecules.

In the realm of catalysis, derivatives of phenylacetic acid have been employed as ligands in transition metal-catalyzed reactions. For example, in palladium-catalyzed C-H olefination reactions of phenylacetic acids, specific ligands are crucial for accelerating the reaction and achieving high yields. orgsyn.org While not specifically this compound, this highlights the potential of this class of compounds to act as ligands that can modulate the reactivity and selectivity of metal catalysts.

Furthermore, the basic nature of the diethylamino group can be utilized to promote various reactions, such as esterification, deprotection, and alkylation of active methylene (B1212753) groups, amines, phenols, and thiols. google.com This catalytic activity broadens the utility of these compounds as reagents in synthetic organic chemistry.

Development of Novel Scaffolds for Chemical Biology

The core structure of this compound serves as a "privileged scaffold" in medicinal chemistry and chemical biology. unife.itmdpi.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new bioactive compounds. unife.it

By modifying the functional groups on the this compound scaffold, researchers can create libraries of compounds with diverse biological activities. For example, derivatives of this scaffold have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO), which are involved in neurotransmitter regulation. smolecule.com The structural similarity to existing drugs that target MAO makes this scaffold a promising candidate for developing new therapeutic agents for neurological disorders. smolecule.com

The concept of "pseudonatural products" (PNPs) further highlights the importance of such scaffolds. acs.org PNPs are created by combining fragments of natural products in novel ways, expanding the explorable chemical space for drug discovery. acs.org The this compound framework can be considered a valuable fragment for the design of new PNPs with potentially unique biological activities.

Moreover, the development of novel chemical biology approaches, such as epitope mapping of antibodies, relies on the synthesis of diverse analogs based on a core scaffold. nih.gov The systematic modification of the this compound structure can lead to the creation of probes that help in understanding complex biological interactions, such as the binding of antibodies to their targets. nih.gov

Material Science and Specialized Polymer Applications

The properties of this compound and its derivatives extend into the realm of material science and polymer chemistry. The amphiphilic nature of these molecules, possessing both hydrophobic (phenyl ring) and hydrophilic (diethylamino and carboxylic acid groups) regions, makes them interesting components for creating functionalized surfaces. smolecule.com

Research has explored the incorporation of 4-(Diethylamino)phenylacetic acid into chargeable functional group gradient surfaces. smolecule.com These surfaces exhibit varying electrical charges across their area, which can influence cell adhesion and behavior. This has potential applications in the development of biomaterials and tissue engineering scaffolds where controlling cell-surface interactions is crucial. smolecule.com

In the field of polymers, the reactivity of the functional groups allows for the incorporation of this compound into polymer chains. This can be used to modify the properties of the resulting polymer, such as its solubility, thermal stability, or ability to interact with other molecules.

Co-initiator Applications in Polymerization

In the field of polymer chemistry, this compound derivatives have shown significant promise as co-initiators in photopolymerization reactions. Photopolymerization is a process where light is used to initiate a chain reaction that leads to the formation of a polymer. This process often requires a photoinitiator, which absorbs light and generates reactive species, and a co-initiator, which enhances the efficiency of the initiation process.

Tertiary amines, such as the diethylamino group present in this compound, are known to be effective co-initiators, particularly in combination with photoinitiators like camphorquinone (B77051) (CQ). nih.govgoogle.com The amine acts as a hydrogen donor, facilitating the generation of free radicals that initiate the polymerization of monomers. rsc.org

For instance, in dental resin formulations, amine co-initiators are crucial for the light-curing process. nih.govgoogle.com While compounds like ethyl-4-(dimethylamino)benzoate (EDMAB) are effective, they can have biocompatibility issues as they are not incorporated into the polymer network. nih.govgoogle.com This has led to the development of polymerizable co-initiators that can be covalently bound within the polymer, improving biocompatibility. The structural features of this compound make it a candidate for designing such novel co-initiators.

Research has also explored the use of 4-(dimethylamino)phenylacetic acid as a co-initiator in the UV curing of urethane (B1682113) dimethacrylate systems, demonstrating its ability to influence photopolymerization rates and conversion degrees.

Biochemical Reagents for Proteomics Research

The unique chemical properties of this compound derivatives make them valuable reagents in the field of proteomics, the large-scale study of proteins. Specifically, they can be used for chemical derivatization of peptides to enhance their detection and analysis by mass spectrometry (MS).

Derivatization with reagents containing a tertiary amine group, such as this compound, can improve the ionization efficiency of peptides in electrospray ionization mass spectrometry (ESI-MS). google.com This leads to increased signal intensity and better sensitivity in MS analysis.

Furthermore, the introduction of specific chemical tags can be used for quantitative proteomics studies. By using isotopically labeled derivatizing agents, researchers can "barcode" peptides from different samples, allowing for the relative quantification of proteins in a single MS analysis. google.com

In the context of tandem mass spectrometry (MS/MS) for peptide sequencing, derivatization can influence the fragmentation patterns of peptides. researchgate.net Studies have investigated how the structure of the derivatizing agent, including the length of the alkyl chain separating the amine group from the peptide backbone, affects the fragmentation process. researchgate.net This knowledge is crucial for developing new derivatization strategies for targeted proteomics applications like multiple reaction monitoring (MRM). researchgate.net

Emerging Research Frontiers and Future Perspectives for Diethylamino Phenyl Acetic Acid

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of diethylamino-phenyl-acetic acid and its derivatives is an active area of research, with a focus on improving efficiency, yield, and sustainability. Traditional methods often involve the nucleophilic substitution of a phenylacetic acid derivative with diethylamine (B46881). This typically requires the activation of the phenylacetic acid, for instance, by converting it to phenylacetyl chloride, followed by the reaction with diethylamine and subsequent salt formation. Another common approach is direct amination, where phenylacetic acid reacts with diethylamine, often under reflux conditions in a suitable solvent like ethanol.

Recent advancements are exploring novel catalytic systems to streamline these processes. Acid catalysts such as hydrochloric acid or sulfuric acid are frequently employed to facilitate the amination step. Researchers are also investigating the use of various catalysts to improve reaction conditions and yields. For example, some synthetic methods for related compounds have utilized catalysts like potassium permanganate (B83412) for oxidation steps and lithium aluminum hydride for reduction steps. The development of efficient catalytic systems is crucial for large-scale industrial production, where precise control of reaction parameters is essential.

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The characterization and real-time monitoring of reactions involving this compound are crucial for understanding reaction kinetics, optimizing processes, and ensuring product quality. A suite of advanced spectroscopic techniques is employed for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is fundamental for confirming the structural integrity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of the final product and intermediates. Mass spectrometry provides confirmation of the molecular weight of the compound. For chiral derivatives, specialized techniques like chiral chromatography or circular dichroism may be necessary to determine enantiomeric purity.

In recent years, there has been a growing emphasis on real-time reaction monitoring to gain deeper insights into reaction mechanisms and kinetics. rsc.org Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to follow the progress of reactions in real-time by monitoring the changes in vibrational bands of reactants and products. researchgate.net For instance, the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be tracked over time to determine reaction rates. researchgate.net

Hyperpolarized NMR spectroscopy is an emerging technique that offers significantly enhanced sensitivity for monitoring fast reactions, including those involving nitrogen-containing compounds. nih.govwhiterose.ac.uk This method can be used to track the formation and consumption of intermediates in complex reaction pathways, providing valuable mechanistic information that is often inaccessible with conventional techniques. nih.gov Fluorescent probes are also being developed for the real-time detection of specific enzymatic reactions, which could have applications in studying the biological interactions of this compound derivatives. nih.gov

Below is an interactive table summarizing the key spectroscopic techniques and their applications in the context of this compound research.

| Spectroscopic Technique | Application | Key Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed information on the chemical environment of atoms (¹H, ¹³C), confirming the molecular structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation and quantification of the main compound from impurities and byproducts. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirmation of the molecular mass of the synthesized compound. |

| ATR-FTIR Spectroscopy | Real-time Reaction Monitoring | Tracking the progress of a reaction by observing changes in the vibrational spectra of functional groups. researchgate.net |

| Hyperpolarized NMR | Mechanistic Studies of Fast Reactions | Enhanced sensitivity for detecting and identifying short-lived reaction intermediates. nih.govwhiterose.ac.uk |

| Fluorescence Spectroscopy | Biological Interaction Studies | Monitoring interactions with biological targets, such as enzymes, through changes in fluorescence signals. nih.gov |

| Raman Spectroscopy | Molecular Vibrational Analysis | Provides information on specific molecular vibrations, including those of phenyl rings and other functional groups. spectroscopyonline.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry and materials science, accelerating the design-make-test-analyze (DMTA) cycle. nih.govacs.org For a compound like this compound, these computational approaches offer powerful capabilities for designing novel derivatives with desired properties and predicting their biological activities.

Generative AI models can design thousands of new molecules in a short period, exploring vast chemical spaces to identify promising candidates. nih.gov Deep neural networks are being employed to propose efficient retrosynthetic routes for target molecules, shortening the "make" phase of drug discovery. nih.gov For instance, AI retrosynthesis tools are already impacting drug discovery programs by helping chemists find optimal synthetic pathways. nih.gov

Machine learning models can be trained on existing data to predict various properties of new molecules, such as their bioactivity, solubility, and metabolic stability. rsc.org This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. For example, ML models have been developed to predict the solubility parameters and bond dissociation energies of antioxidant molecules, key properties for their function. rsc.org

In the context of this compound, AI and ML can be used to:

Design novel derivatives: Generate new chemical structures based on the this compound scaffold with potentially improved biological activity or other desired characteristics. mdpi.com

Predict biological activity: Develop quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives against specific biological targets.

Optimize synthetic routes: Use retrosynthesis prediction tools to identify the most efficient and cost-effective ways to synthesize new compounds. nih.gov

Analyze complex data: Identify hidden patterns and relationships in large datasets from high-throughput screening and other experiments.

The integration of AI and ML into the research and development process for this compound and its analogs holds the promise of significantly accelerating the discovery of new therapeutic agents and materials.

Exploration of New Biological Targets and Elucidation of Complex Molecular Mechanisms

Research into the biological activities of this compound and its derivatives is an expanding field. While some initial studies have pointed towards potential anti-inflammatory and analgesic properties, the full spectrum of its biological targets and molecular mechanisms remains to be explored. ontosight.ai

Derivatives of phenylacetic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The structural features of this compound, including the diethylamino group and the phenylacetic acid moiety, may confer unique pharmacological properties and influence its interactions with biological systems. smolecule.com The presence of both an amine and a carboxylic acid group suggests it may have both weakly acidic and basic properties, which can affect its reactivity and interactions with biological targets. smolecule.com

Emerging research is focused on identifying new biological targets for this class of compounds. For example, some studies suggest that related compounds might exhibit inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in regulating neurotransmitter levels. smolecule.com Furthermore, derivatives of similar scaffolds are being investigated for their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. researchgate.net

The elucidation of complex molecular mechanisms is being aided by a combination of experimental and computational approaches. Molecular docking studies can predict how these compounds bind to the active sites of target proteins, providing insights into the structural basis of their activity. researchgate.netbohrium.com These computational models, combined with experimental validation, are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective derivatives.

Sustainable and Eco-friendly Chemical Processes for Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including this compound. The goal is to develop processes that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances.

One key aspect of sustainable synthesis is the use of eco-friendly reagents and catalysts. For instance, diphenyl carbonate is being explored as a sustainable alternative to phosgene (B1210022) for certain chemical transformations. rsc.org The development of catalytic systems that can operate under mild conditions, such as lower temperatures and pressures, and in greener solvents is a major focus. researchgate.net Research is ongoing to replace traditional organic solvents with more environmentally friendly options.

The concept of resource circulation is also central to sustainable chemistry. researchgate.net This involves designing processes where byproducts can be recovered and reused. For example, in some reactions, it is possible to recover and recycle byproducts like phenol (B47542) with high efficiency. rsc.org Chlorine chemistry, when managed properly, can be part of a sustainable cycle, as chlorine is derived from the abundant natural resource sodium chloride, and byproducts like hydrogen chloride can be utilized commercially. researchgate.net

Interdisciplinary Applications in Nanoscience and Advanced Materials Research

The unique chemical structure of this compound and its derivatives makes them interesting candidates for applications in nanoscience and advanced materials research. The presence of both a hydrophilic carboxylic acid group and a more lipophilic diethylamino-phenyl group gives the molecule amphiphilic character, which can be exploited in the design of functional materials. smolecule.com

One area of exploration is the use of these compounds in the creation of functionalized surfaces. smolecule.com For example, 4-(diethylamino)phenylacetic acid has been investigated for its potential role in developing chargeable functional group gradient surfaces. smolecule.com These surfaces, which have varying electrical charges across their area, could have applications in biomaterials and tissue engineering by influencing cell adhesion and behavior. smolecule.com

The ability of these molecules to participate in the formation of self-assembled structures is another area of interest. Their amphiphilic nature could allow them to form micelles, vesicles, or other nanostructures in solution, which could be used for drug delivery or as templates for the synthesis of nanomaterials.

Q & A

Q. What are the primary synthetic routes for Diethylamino-phenyl-acetic acid, and how can researchers optimize reaction conditions for high purity and yield?

this compound can be synthesized via the Claisen-Schmidt reaction or through polymer-supported synthesis involving ether, diethylaminophenyl, and pyridine units. Key considerations include:

- Catalyst selection : Use base catalysts (e.g., NaOH) for Claisen-Schmidt condensation to enhance reaction efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Purification : Column chromatography or recrystallization is recommended to isolate the compound from byproducts .

Q. How can researchers evaluate the broad-spectrum biological activities of this compound?

Methodological approaches include:

- In vitro assays : Test antiviral activity using plaque reduction assays (e.g., against HIV-1) or anticancer activity via MTT assays on cancer cell lines.

- Receptor binding studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity for targets like G-protein-coupled receptors.

- Enzyme inhibition : Measure IC50 values for acetylcholinesterase or cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific toxicity data are limited, precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from environmental factors (e.g., pH, temperature) or assay variability. Strategies include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C).

- Dose-response curves : Validate activity thresholds using multiple concentrations.

- Meta-analysis : Compare data across publications to identify confounding variables (e.g., solvent effects) .

Q. What strategies are effective for designing structural analogs of this compound with enhanced bioactivity?

Advanced approaches involve:

- Computational modeling : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins.

- Retrosynthetic analysis : Apply AI-driven tools (e.g., IBM RXN for Chemistry) to plan synthetic routes for fluorinated or chlorinated analogs.

- Bioisosteric replacement : Substitute the diethylamino group with dimethylamino or pyrrolidino groups to modulate lipophilicity .

Q. How can researchers elucidate the molecular interactions between this compound and enzymes like acetylcholinesterase?

Techniques include:

- X-ray crystallography : Co-crystallize the compound with the enzyme to resolve binding sites.

- Molecular dynamics simulations : Analyze stability of enzyme-ligand complexes using GROMACS or AMBER.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What advanced retrosynthetic tools are available for planning novel derivatives of this compound?

AI-powered platforms like Pistachio or Reaxys can predict feasible routes by:

- Template relevance scoring : Prioritize reactions based on similarity to known synthetic pathways.

- One-step synthesis focus : Streamline routes using commercially available precursors (e.g., phenylacetic acid derivatives).

- Real-time optimization : Adjust reaction parameters (e.g., temperature, catalysts) for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.